3-Benzofurancarboxylic acid, 5-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofurancarboxylic acid, 5-hydroxy- belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring . It contains a total of 33 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 2 ketones (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives has been reported in several studies . For instance, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .Molecular Structure Analysis
The molecular structure of 3-Benzofurancarboxylic acid, 5-hydroxy- is characterized by a benzofuran ring and a carboxylic acid group . The C10, O15, Cl1 atoms are almost coplanar with the benzofuran fragment .Chemical Reactions Analysis
Several chemical reactions involving 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives have been reported. For example, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .Scientific Research Applications
Antimicrobial Activity
3-Benzofurancarboxylic acid derivatives have been investigated for their antimicrobial properties. Certain halogen derivatives prepared from 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid demonstrated antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains (Kossakowski et al., 2010). In another study, derivatives of 2- and 3-benzofurancarboxylic acids showed significant cytotoxic activities against human cancer cell lines (Kossakowski et al., 2005).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of 3-Benzofurancarboxylic acid derivatives. Dudley et al. (2009) described the preparation of 3-Benzofurancarboxylic acid 5-chloro- ethyl ester and provided detailed analysis including ethoxycarbonyl benzofurans, and safety and waste disposal considerations (Dudley et al., 2009).
Enzyme Inhibition
Some derivatives of 3-Benzofurancarboxylic acid are found to be potent enzyme inhibitors. Luo et al. (2005) utilized 5-Hydroxy-3-methyl-3H-benzofuran-2-one to synthesize compounds with significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ex vivo (Luo et al., 2005).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 3-Benzofurancarboxylic acid, 5-hydroxy-. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Benzofuran and its derivatives, including 3-Benzofurancarboxylic acid, 5-hydroxy-, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are seen as a promising area for future research, particularly in the development of new antimicrobial agents .
properties
IUPAC Name |
5-hydroxy-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWDURABERRAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzofurancarboxylic acid, 5-hydroxy- | |
CAS RN |
29735-85-1 |
Source
|
Record name | 5-hydroxy-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.